![molecular formula C18H20O2S2 B14633455 [2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid CAS No. 56056-74-7](/img/structure/B14633455.png)
[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid is an organic compound characterized by the presence of two phenyl rings connected via sulfanyl groups and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the sulfanyl intermediate: The initial step involves the reaction of 4-bromothiophenol with 2-methylpropyl mercaptan under basic conditions to form 4-[(2-Methylpropyl)sulfanyl]phenyl bromide.
Coupling reaction: The intermediate is then subjected to a coupling reaction with 2-bromophenylacetic acid in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Nitro or halogenated derivatives
科学的研究の応用
[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study sulfanyl group interactions in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of [2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid involves its interaction with molecular targets through its sulfanyl and phenyl groups. These interactions can modulate various biochemical pathways, including:
Enzyme inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Signal transduction: It can affect signal transduction pathways by interacting with receptor proteins.
Antioxidant activity: The sulfanyl groups can scavenge reactive oxygen species, thereby exerting antioxidant effects.
類似化合物との比較
Similar Compounds
[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]butyric acid: Contains a butyric acid moiety.
Uniqueness
[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid is unique due to its specific combination of sulfanyl and phenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
56056-74-7 |
|---|---|
分子式 |
C18H20O2S2 |
分子量 |
332.5 g/mol |
IUPAC名 |
2-[2-[4-(2-methylpropylsulfanyl)phenyl]sulfanylphenyl]acetic acid |
InChI |
InChI=1S/C18H20O2S2/c1-13(2)12-21-15-7-9-16(10-8-15)22-17-6-4-3-5-14(17)11-18(19)20/h3-10,13H,11-12H2,1-2H3,(H,19,20) |
InChIキー |
ORRALYAMSOGTRZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CSC1=CC=C(C=C1)SC2=CC=CC=C2CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene](/img/structure/B14633375.png)
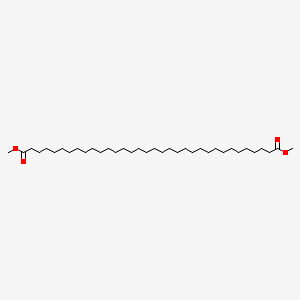
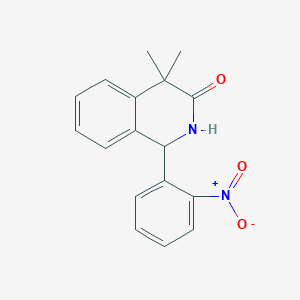
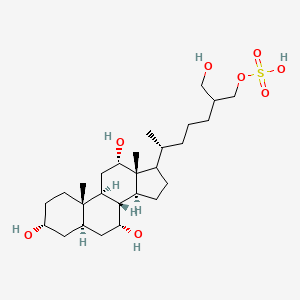
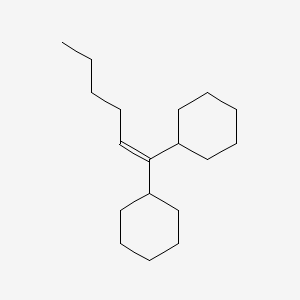
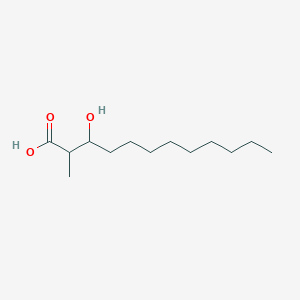
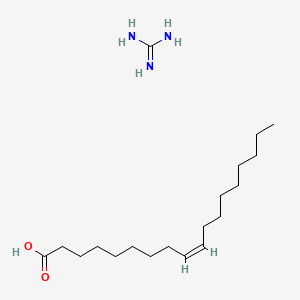
stannane](/img/structure/B14633397.png)

![2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14633409.png)
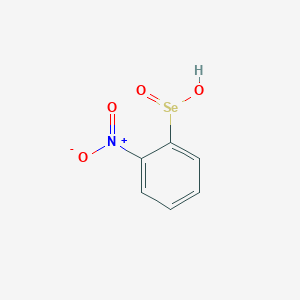
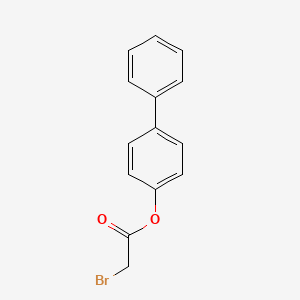
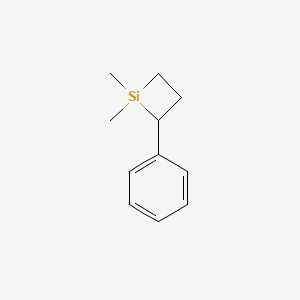
![2-[(2-Methylpropyl)sulfanyl]aniline](/img/structure/B14633429.png)
